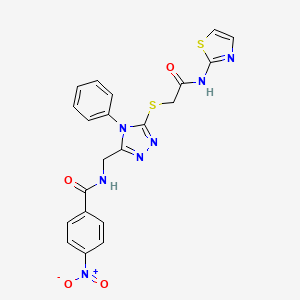

![molecular formula C20H21N3O2 B2920803 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide CAS No. 2034359-46-9](/img/structure/B2920803.png)

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

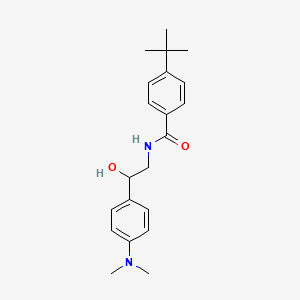

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

PET Agents for Imaging in Alzheimer's Disease

The synthesis of carbon-11-labeled isonicotinamides demonstrates potential applications as PET (Positron Emission Tomography) agents for imaging the GSK-3 enzyme in Alzheimer's disease. The compounds, including variations like 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide, were synthesized with high radiochemical yield and purity, showcasing their relevance in neuroimaging and the study of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Dearomatisation in Heterocyclic Chemistry

Research on isonicotinamides has also focused on the cyclisation of heterocyclic compounds, leading to the synthesis of spirocyclic compounds. This work illustrates the significance of isonicotinamide derivatives in the field of organic chemistry, particularly in the dearomatisation and coupling of nucleophilic and electrophilic heterocycles (Brice & Clayden, 2009).

Co-crystal Formation with Carboxylic Acids

The use of isonicotinamide to form co-crystals with various carboxylic acids highlights its utility in pharmaceutical chemistry. These co-crystals exhibit unique structural characteristics and could potentially modify the physical properties of the constituent molecules, such as solubility and stability, which are critical in drug formulation and development (Lemmerer & Fernandes, 2012).

Cyclooxygenase Inhibition

Research into indole derivatives, including those similar to 2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide, has shown that these compounds can act as potent cyclooxygenase inhibitors. This has implications for the development of anti-inflammatory and analgesic drugs, as these compounds exhibit significant activity in inhibiting the COX enzymes, pivotal in the inflammatory process (Blobaum et al., 2013).

Antimicrobial and Antitubercular Activity

Novel isatinyl thiosemicarbazones derivatives, structurally related to isonicotinamides, have been synthesized and evaluated for their anti-HIV and anti-tubercular activities. This research underscores the potential of isonicotinamide derivatives in the treatment of infectious diseases, particularly in the context of HIV-TB co-infection (Banerjee et al., 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is the serine protease factor B (FB) . FB is a key node in the alternative pathway (AP) of the complement system, integral to the formation of C3 and C5 convertase .

Mode of Action

The compound acts as an inhibitor of FB . By inhibiting FB, it prevents the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .

Biochemical Pathways

The compound affects the alternative pathway (AP) of the complement system . The AP is a key contributor to the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Pharmacokinetics

It is noted that selective orally bioavailable inhibitors of fb have been sought after, suggesting that this compound may also possess such properties .

Result of Action

By inhibiting FB and disrupting the AP of the complement system, the compound can potentially alleviate the symptoms of diseases mediated by the AP . This includes diseases like age-related macular degeneration, PNH, aHUS, and various glomerular diseases .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13-8-17-9-15(4-5-18(17)23-13)11-22-20(24)16-6-7-21-19(10-16)25-12-14-2-3-14/h4-10,14,23H,2-3,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOZIOOWGMTCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2920720.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)

![N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920726.png)

![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)